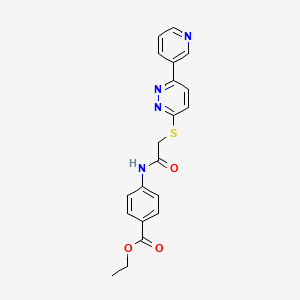

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-5-7-16(8-6-14)22-18(25)13-28-19-10-9-17(23-24-19)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUJFFUXYYHWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine.

Thioether Formation: The pyridazinone derivative is then reacted with a thiol compound to form the thioether linkage.

Amidation: The thioether derivative is further reacted with an acyl chloride to form the acetamido group.

Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl benzoate ester.

Chemical Reactions Analysis

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and its potential as an antimicrobial or anticancer agent.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in binding to metal ions or other cofactors .

Comparison with Similar Compounds

Table 1: Structural Comparison with Molecules (2011) Analogues

| Compound ID | Heterocyclic Substituent | Linker Type | Notable Features |

|---|---|---|---|

| Target Compound | 6-(pyridin-3-yl)pyridazin-3-yl | Thioacetamido (-S-CH2-C(O)-NH-) | Pyridine-pyridazine fusion; sulfur linker |

| I-6230 | Pyridazin-3-yl | Phenethylamino | Oxygen-free linker; simpler pyridazine |

| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Methyl substitution enhances lipophilicity |

| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Isoxazole introduces oxazole ring strain |

| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether linker; methyl-isoxazole hybrid |

| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Ether linker; improved hydrolytic stability |

Key Differences :

- Heterocyclic Diversity : The target compound’s pyridazine-pyridine fusion provides a larger aromatic surface compared to I-6230/I-6232 (pyridazine only) or I-6273/I-6373/I-6473 (isoxazole). This may enhance π-π stacking interactions in biological targets.

- Linker Chemistry: The thioacetamido bridge in the target compound balances metabolic stability and flexibility, contrasting with the phenethylamino (I-6230, I-6232) or phenethoxy (I-6473) linkers, which are more rigid or prone to hydrolysis.

- Substituent Effects : The pyridin-3-yl group in the target compound introduces a hydrogen-bond acceptor at the pyridine nitrogen, absent in methyl- or isoxazole-substituted analogues.

Pyrimidine-Based Analogues from ADMET & DMPK (2021)

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) shares a thioacetate ester group with the target compound but differs in core heterocycle and substituents (Figure 1).

Key Comparisons:

- Core Heterocycle : Compound 1 uses a pyrimidine ring (nitrogens at positions 1 and 3), whereas the target compound employs pyridazine (nitrogens at 1 and 2). Pyrimidines are common in nucleobase mimics, while pyridazines are less explored, suggesting divergent biological targets.

- Substituents : The thietan-3-yloxy group in Compound 1 introduces a strained three-membered sulfur ring, which may alter solubility and steric interactions compared to the pyridin-3-yl group in the target compound.

- Linker Flexibility : Both compounds feature sulfur-containing linkers, but Compound 1’s thioacetate ester is less conformationally restricted than the target’s thioacetamido bridge.

Biological Activity

Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a combination of pyridazine and pyridine rings linked through a sulfanylacetyl group, which contributes to its pharmacological properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings.

Synthesis

The synthesis of Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of pyridazine and pyridine intermediates, followed by their coupling through a sulfanylacetyl linkage. The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .

Antimicrobial Activity

Research indicates that derivatives similar to Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate exhibit significant antimicrobial properties. A study evaluating various thioacetamide derivatives found that compounds with similar structures demonstrated effective antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Ethyl Derivative | P. aeruginosa | 20 |

The mechanism of action for Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, likely including enzymes or receptors. The binding of the compound to these targets can modulate their activity, potentially inhibiting enzyme function by blocking substrate access .

Case Studies and Research Findings

- Antitumor Activity : A study on related pyrazole derivatives indicated that compounds featuring similar structural motifs showed promising antitumor activity by targeting specific kinases involved in cancer progression . The inhibition of these kinases could lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Anti-inflammatory Effects : Another investigation into thioacetamide derivatives revealed significant anti-inflammatory properties, where compounds were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamido)benzoate?

The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:

- Step 1 : Functionalization of pyridazine derivatives (e.g., introducing thiol groups at position 3 of pyridazin-6-yl) through reactions like SNAr (nucleophilic aromatic substitution) using thiourea or NaSH .

- Step 2 : Activation of the acetamido linker via chloroacetylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzoate moiety .

- Step 3 : Final esterification using ethanol under acidic or basic conditions .

Key Validation : Monitor reaction progress via TLC and confirm purity using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- 1H/13C NMR : To confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and ester/amide bond integrity. Splitting patterns in 1H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) help identify substitution .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester/amide) and ~2550 cm⁻¹ (S-H stretch, if present) .

- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~422) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritancy (similar pyridazine derivatives show moderate toxicity) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Always consult a physician and provide the SDS .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyridazine-thioacetamido linkage?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature Control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) .

Case Study : A 2023 study achieved 68% yield by optimizing stoichiometry (1:1.2 ratio of pyridazine to chloroacetyl chloride) .

Q. How to assess the biological activity of this compound in antimicrobial studies?

- In vitro Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Positive Controls : Compare with ciprofloxacin or ampicillin .

- Mechanistic Probes : Evaluate membrane disruption via fluorescence assays (propidium iodide uptake) .

Q. How to resolve contradictions in reported bioactivity data for pyridazine derivatives?

- Reproducibility Checks : Validate protocols (e.g., identical bacterial strains, incubation times).

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variations .

- Meta-Analysis : Cross-reference with databases like PubChem for consistency in IC₅₀ values .

Q. What advanced techniques confirm the compound’s stereochemistry and solid-state structure?

Q. How to interpret conflicting spectroscopic data (e.g., NMR splitting patterns)?

Q. What methodologies explore the compound’s mechanism in kinase inhibition assays?

Q. How to troubleshoot low yields during the final esterification step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.